magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate
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Overview
Description
magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate is a compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is known for its various beneficial properties and applications, particularly in traditional Chinese medicine. This compound is a yellow solid with a bitter taste and is soluble in inorganic acids but stable under strong alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate is typically synthesized through the extraction of Salvia miltiorrhiza roots. The extraction process involves the use of organic solvents such as ethanol and ether to isolate the active components from the plant material. The extracted components are then purified and crystallized to obtain monomethyl lithospermate B .
Industrial Production Methods: In industrial settings, the production of monomethyl lithospermate B follows a similar extraction and purification process. Large-scale extraction involves the use of industrial-grade solvents and advanced purification techniques to ensure high yield and purity of the compound. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize monomethyl lithospermate B.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions include various methylated derivatives of lithospermate B, which exhibit distinct chemical and biological properties .
Scientific Research Applications
magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, monomethyl lithospermate B is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable starting material for various chemical reactions and modifications .
Biology: In biological research, monomethyl lithospermate B is studied for its potential neuroprotective and antioxidant effects. It has been shown to improve cell viability, inhibit mitochondrial membrane potential collapse, and reduce oxidative stress in neuronal cells .
Medicine: this compound is investigated for its therapeutic potential in treating neurological disorders, ischemic stroke, and other conditions. It activates the PI3K/AKT signaling pathway, which plays a protective role in nerve injury and reduces oxidative stress in brain tissues .
Industry: In the industrial sector, monomethyl lithospermate B is used in the development of pharmaceuticals and nutraceuticals. Its beneficial properties make it a valuable ingredient in various health supplements and therapeutic formulations .
Mechanism of Action
magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate exerts its effects through the activation of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, growth, and metabolism. By promoting the phosphorylation of PI3K and AKT, monomethyl lithospermate B enhances cell viability, inhibits apoptosis, and reduces oxidative stress. These effects are particularly beneficial in protecting neuronal cells from ischemic injury and other forms of damage .
Comparison with Similar Compounds
magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:
Lithospermic Acid: Another compound extracted from Salvia miltiorrhiza, known for its antioxidant and anti-inflammatory properties.
Magnesium Lithospermate B: A magnesium complex of lithospermate B, which exhibits antioxidative and neuroprotective effects.
Ammonium-Potassium Lithospermate B: A compound with similar therapeutic properties, used in traditional medicine.
Properties
Molecular Formula |
C36H28MgO16 |
---|---|
Molecular Weight |
740.9 g/mol |
IUPAC Name |
magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C36H30O16.Mg/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17;/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48);/q;+2/p-2 |
InChI Key |
ANUBYMNVOPVATP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2] |
Synonyms |
lithospermate B magnesium lithospermate B |
Origin of Product |
United States |
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